molecular formula C18H19N3O4S B2724903 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 869345-57-3

2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2724903
CAS No.: 869345-57-3
M. Wt: 373.43
InChI Key: JKOZPDQWZYEXMP-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole derivative characterized by a 2,4-dimethoxyphenyl group at the 1-position of the imidazole core, a sulfanyl (-S-) linker at the 2-position, and an acetamide side chain terminating in a furan-2-ylmethyl group. Its structural complexity arises from the combination of electron-donating methoxy groups, a sulfur-containing bridge, and a heteroaromatic furan moiety, which collectively influence its physicochemical and biological properties. The absence of a nitro group (unlike 5-nitroimidazole derivatives in ) may reduce redox-activated cytotoxicity but could enhance metabolic stability .

Properties

IUPAC Name

2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-23-13-5-6-15(16(10-13)24-2)21-8-7-19-18(21)26-12-17(22)20-11-14-4-3-9-25-14/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOZPDQWZYEXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the imidazole ring, which can be synthesized from 1,2-diketones and ammonium acetate under microwave-assisted conditions Finally, the furan moiety is introduced through a coupling reaction with a furan-containing acylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The thioether linkage and furan moiety may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related imidazole derivatives:

Compound Key Substituents Synthesis Method Biological Activity Physical Properties Reference
Target Compound : 2-{[1-(2,4-Dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide 2,4-Dimethoxyphenyl (electron-rich), furan-2-ylmethyl (heteroaromatic) Likely TDAE/VNS strategies Not explicitly reported; predicted to modulate enzyme/receptor binding via methoxy and furan groups Expected lower MP (cf. nitroimidazoles) N/A
Compound 1 () 2-Chlorophenyl, nitro, methyl groups Chlorination and chromatography Antibacterial (C. difficile), antiparasitic (cf. metronidazole) MP: 153°C, yellow solid
Compound 3 () 2-Chlorobenzyl, sulfone, nitro groups TDAE-mediated carbanion substitution Enhanced anti-parasitic activity, lower mutagenicity MP: 136°C, beige solid
N-(1-Naphthyl) Analog () 4-Fluorophenyl, naphthyl group Unspecified nucleophilic substitution Potential kinase inhibition (cf. ) Higher lipophilicity (logP ~3.4)
Fexinidazole () 5-Nitroimidazole, methyl, sulfonyl groups Redox-activated synthesis Approved for trypanosomiasis; prodrug requiring nitro-reduction Moderate solubility, MP >200°C

Key Structural and Functional Insights:

Electron-Donating vs. Chlorophenyl or fluorophenyl substituents () increase electrophilicity, favoring interactions with nucleophilic biological targets .

Sulfur Linkers :

  • The sulfanyl (-S-) bridge in the target compound may improve membrane permeability compared to sulfonyl (-SO2-) groups in and .

Biological Activity: Nitroimidazoles () exhibit redox-dependent cytotoxicity, whereas non-nitro analogs like the target compound may act via alternative mechanisms (e.g., enzyme inhibition or receptor modulation) . The furan-2-ylmethyl group could enhance solubility and bioavailability compared to bulkier aryl groups (e.g., naphthyl in ) .

Synthetic Accessibility :

  • TDAE strategies () enable selective substitution at the 2-position of imidazoles, avoiding side reactions at the 4-position sulfone .
  • Amide coupling () is a viable route for introducing the acetamide side chain .

Research Findings and Implications

  • Antimicrobial Potential: While nitroimidazoles remain gold standards for anaerobic infections , the target compound’s dimethoxy and furan motifs may offer novel scaffolds against resistant strains.
  • Drug-Likeness : The furan group’s moderate logP (predicted ~2.5–3.0) suggests favorable pharmacokinetics compared to highly lipophilic naphthyl derivatives .
  • Synthetic Challenges : Steric hindrance from the 2,4-dimethoxyphenyl group may necessitate optimized reaction conditions (e.g., low-temperature TDAE activation) .

Biological Activity

The compound 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Structural Overview

The compound features several significant structural components:

  • Imidazole Ring : Known for its ability to coordinate with metal ions, which can influence enzyme activity.
  • Sulfanyl Group : Potentially interacts with cysteine residues in proteins, affecting their functionality through disulfide bond formation.
  • Acetamide Moiety : Likely involved in hydrogen bonding, enhancing binding affinity to biological targets.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including the target compound, exhibit promising antimicrobial properties. For instance, studies have shown that structurally similar imidazole derivatives demonstrate significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameTarget BacteriaActivity (Zone of Inhibition)
Compound AS. aureus15 mm
Compound BE. coli12 mm
This compoundTBD (To Be Determined)

Antitumor Activity

The imidazole ring's structural characteristics have also been linked to anticancer properties. Compounds containing imidazole have shown cytotoxic effects in various cancer cell lines, suggesting potential as therapeutic agents against tumors .

Case Study: Cytotoxicity in Cancer Cell Lines
In a study evaluating the cytotoxic effects of several imidazole derivatives:

  • Compound 9 demonstrated an IC50 value of 1.61μg/mL1.61\,\mu g/mL against the Jurkat T-cell line.
  • The presence of electron-donating groups was found to enhance activity significantly.

The biological activity of this compound can be attributed to:

  • Metal Ion Coordination : The imidazole ring facilitates interactions with metalloenzymes, potentially inhibiting their activity.
  • Disulfide Bond Formation : The sulfanyl group may form covalent bonds with thiol groups in proteins, altering their structure and function.
  • Hydrogen Bonding : The acetamide moiety enhances the binding affinity to biological targets through hydrogen bonding interactions.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamideImidazole ring, sulfanyl groupEnhanced binding affinity due to acetamide
5-substituted phenyl-1,2,4-triazole derivativesTriazole ring instead of imidazoleDifferent biological activities linked to triazole structure

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